molecular formula C9H14O2 B1265604 2-(Butoxymethyl)furan CAS No. 56920-82-2

2-(Butoxymethyl)furan

Cat. No.: B1265604
CAS No.: 56920-82-2
M. Wt: 154.21 g/mol
InChI Key: YPDABMXTZAZGFC-UHFFFAOYSA-N
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Description

2-(Butoxymethyl)furan is an organic compound with the molecular formula C₉H₁₄O₂. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is known for its utility in various chemical reactions and industrial applications, particularly as an intermediate in the synthesis of other chemicals .

Biochemical Analysis

Biochemical Properties

2-(Butoxymethyl)furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the oxidative metabolism of other compounds. Additionally, it has been noted that this compound can act as a solvent in laboratory settings, which may affect the solubility and stability of other biomolecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive metabolites . These reactive metabolites can bind to nucleophilic sites on proteins and DNA, potentially causing enzyme inhibition or activation and changes in gene expression. Additionally, this compound has been shown to undergo oxidation, resulting in the formation of cis-2-butene-1,4-dial, a key toxic metabolite that interacts with tissue nucleophiles .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound can undergo degradation, leading to the formation of various by-products . These by-products may have different biochemical properties and effects on cellular function. Long-term studies have shown that the effects of this compound on cellular function can vary, with some studies reporting sustained effects on gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, likely due to the formation of reactive metabolites . Additionally, threshold effects have been observed, where certain doses are required to elicit specific biochemical responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The metabolism of this compound leads to the formation of reactive metabolites, which can further interact with other biomolecules. These interactions can influence metabolic flux and the levels of various metabolites in the body . Additionally, this compound has been shown to affect the oxidative metabolism of lipids and proteins, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, this compound can be distributed to different cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within specific tissues can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. Studies have shown that this compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Butoxymethyl)furan can be synthesized through the reaction of furfuryl alcohol with 1-butanol. This reaction typically involves the use of an acid catalyst to facilitate the etherification process . The reaction conditions generally include moderate temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Butoxymethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Butoxymethyl)furan has a variety of applications in scientific research:

Comparison with Similar Compounds

2-(Butoxymethyl)furan can be compared with other furan derivatives such as:

This compound is unique due to its specific butoxymethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives .

Properties

IUPAC Name

2-(butoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDABMXTZAZGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205471
Record name Furan, 2-(butoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56920-82-2
Record name 2-(Butoxymethyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56920-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2-(butoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056920822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-(butoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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